

# Chemical structure and properties of Aurantio-obtusin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Obtusin*

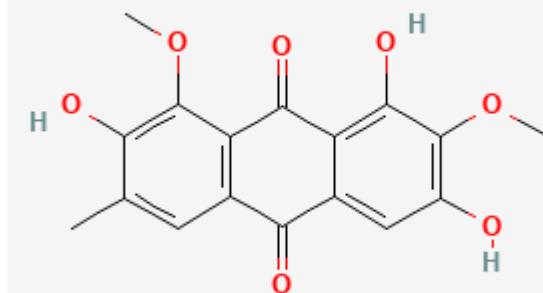
Cat. No.: B150399

[Get Quote](#)

## Aurantio-obtusin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract


Aurantio-**obtusin**, a prominent anthraquinone derived from the seeds of *Cassia tora* L. and *Cassia obtusifolia* L., has garnered significant attention within the scientific community for its diverse pharmacological properties.<sup>[1][2]</sup> Traditionally used in Chinese medicine, this bioactive compound is now being explored for its potential therapeutic applications in a range of diseases, including inflammatory conditions, cardiovascular disorders, and neurodegenerative diseases.<sup>[1][3][4]</sup> This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of Aurantio-**obtusin**. It details experimental protocols for its isolation and key biological assays and visualizes its known signaling pathways to support further research and drug development endeavors.

### Chemical Structure and Identification

Aurantio-**obtusin** is chemically identified as 1,3,7-trihydroxy-2,8-dimethoxy-6-methyl-9,10-anthracenedione.<sup>[1]</sup> Its structure is characterized by a tricyclic anthraquinone core with specific hydroxyl, methoxy, and methyl substitutions that are crucial for its biological activity.<sup>[5]</sup>

| Identifier        | Value                                                                       |
|-------------------|-----------------------------------------------------------------------------|
| IUPAC Name        | 1,3,7-trihydroxy-2,8-dimethoxy-6-methylanthracene-9,10-dione <sup>[5]</sup> |
| Molecular Formula | C <sub>17</sub> H <sub>14</sub> O <sub>7</sub> <sup>[5]</sup>               |
| Molecular Weight  | 330.29 g/mol <sup>[5]</sup>                                                 |
| CAS Number        | 67979-25-3 <sup>[5]</sup>                                                   |

Chemical Structure



## Physicochemical Properties

The physicochemical properties of Aurantio-obtusin are essential for its handling, formulation, and pharmacokinetic profiling.

| Property      | Value                                                                                                |
|---------------|------------------------------------------------------------------------------------------------------|
| Appearance    | Yellow crystal powder[6]                                                                             |
| Melting Point | 265-266 °C                                                                                           |
| Boiling Point | 594.6 °C at 760 mmHg                                                                                 |
| Density       | 1.51 g/cm <sup>3</sup>                                                                               |
| Solubility    | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[7] Low solubility in water.[8] |
| pKa           | 6.32 ± 0.20 (Predicted)                                                                              |

## Spectroscopic Data

### Mass Spectrometry

Mass spectrometry data is critical for the identification and structural elucidation of Aurantio-**obtusin**. In negative ion mode, Aurantio-**obtusin** exhibits a deprotonated molecular ion  $[M-H]^-$ . The fragmentation pattern is characterized by the loss of methyl and other functional groups.[9]

| Ion               | m/z       | Description                         |
|-------------------|-----------|-------------------------------------|
| $[M-H]^-$         | 329.06631 | Deprotonated molecular ion[9]       |
| $[M-H-CH_3]^-$    | 314.0428  | Loss of a methyl group[9]           |
| $[M-H-2CH_3]^-$   | 299.0192  | Loss of two methyl groups[9]        |
| $[M-H-OC_2H_4]^-$ | 285.0410  | Loss of an ethoxy group fragment[9] |

### NMR Spectroscopy

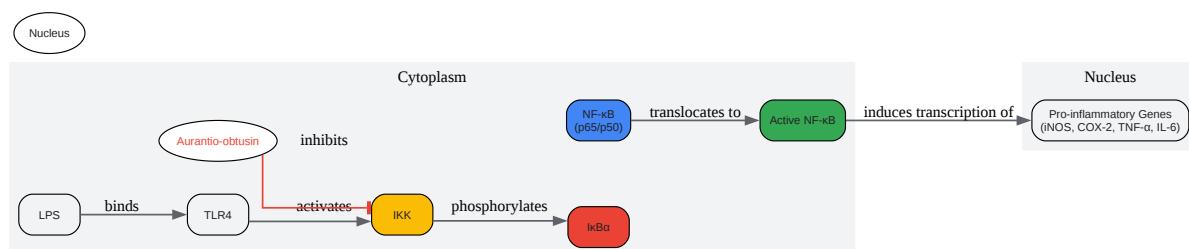
While complete assigned <sup>1</sup>H and <sup>13</sup>C NMR data are not readily available in the cited literature, the structural determination of Aurantio-**obtusin** has been confirmed using <sup>1</sup>H NMR, <sup>13</sup>C NMR, and 2D NMR techniques such as COSY, HMQC, and HMBC.[2][4]

## Infrared (IR) Spectroscopy

Detailed FTIR spectral data with specific band assignments for Aurantio-**obtusin** are not extensively reported in the available literature. However, the spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), ether (C-O), and aromatic (C=C) functional groups present in its structure.

## Pharmacological Properties and Biological Activities

Aurantio-**obtusin** exhibits a wide array of pharmacological activities, making it a compound of significant interest for drug discovery.


| Biological Activity | Effect                                                                                                                             | IC <sub>50</sub> /Effective Concentration                                 |
|---------------------|------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------|
| Anti-inflammatory   | Inhibition of NO, PGE <sub>2</sub> , TNF- $\alpha$ , and IL-6 production in LPS-stimulated RAW264.7 cells.<br><a href="#">[10]</a> | -                                                                         |
| Anti-inflammatory   | Inhibition of nitric oxide production in lipopolysaccharide-treated MH-S cells. <a href="#">[11]</a>                               | 71.7 $\mu$ M <a href="#">[11]</a>                                         |
| Vasodilation        | Induces vasorelaxation in isolated precontracted rat mesenteric artery rings. <a href="#">[12]</a>                                 | -                                                                         |
| Antihypertensive    | Potential therapeutic effects in hypertension. <a href="#">[7]</a>                                                                 | -                                                                         |
| Neuroprotective     | Antagonism of the vasopressin V <sub>1a</sub> receptor. <a href="#">[13]</a>                                                       | 67.70 $\pm$ 2.41 $\mu$ M <a href="#">[13]</a>                             |
| Antidiabetic        | Inhibition of rat lens aldose reductase (RLAR). <a href="#">[13]</a> <a href="#">[14]</a>                                          | 13.6 $\mu$ M <a href="#">[13]</a> <a href="#">[14]</a>                    |
| Anti-allergic       | Inhibition of degranulation, histamine production, and ROS generation in IgE-mediated mast cells. <a href="#">[7]</a>              | -                                                                         |
| Hepatoprotective    | Ameliorates diet-induced hepatic steatosis. <a href="#">[15]</a>                                                                   | -                                                                         |
| Antioxidant         | Exhibits radical scavenging activity.                                                                                              | -                                                                         |
| Anticancer          | Weakly cytotoxic against HCT-116 and SGC7901 cell lines (Aurantio-obtusin-6-O- $\beta$ -D-glucopyranoside). <a href="#">[16]</a>   | 31.1 $\mu$ g/mL (HCT-116), 23.3 $\mu$ g/mL (SGC7901) <a href="#">[16]</a> |

## Mechanisms of Action & Signaling Pathways

**Aurantio-obtusin** exerts its biological effects through the modulation of several key signaling pathways.

### Anti-inflammatory Mechanism: NF-κB Signaling Pathway

Aurantio-obtusin's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, Aurantio-obtusin prevents the phosphorylation and degradation of IκBα. This, in turn, blocks the translocation of the NF-κB p65 subunit into the nucleus, thereby downregulating the expression of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6.[10][12]



[Click to download full resolution via product page](#)

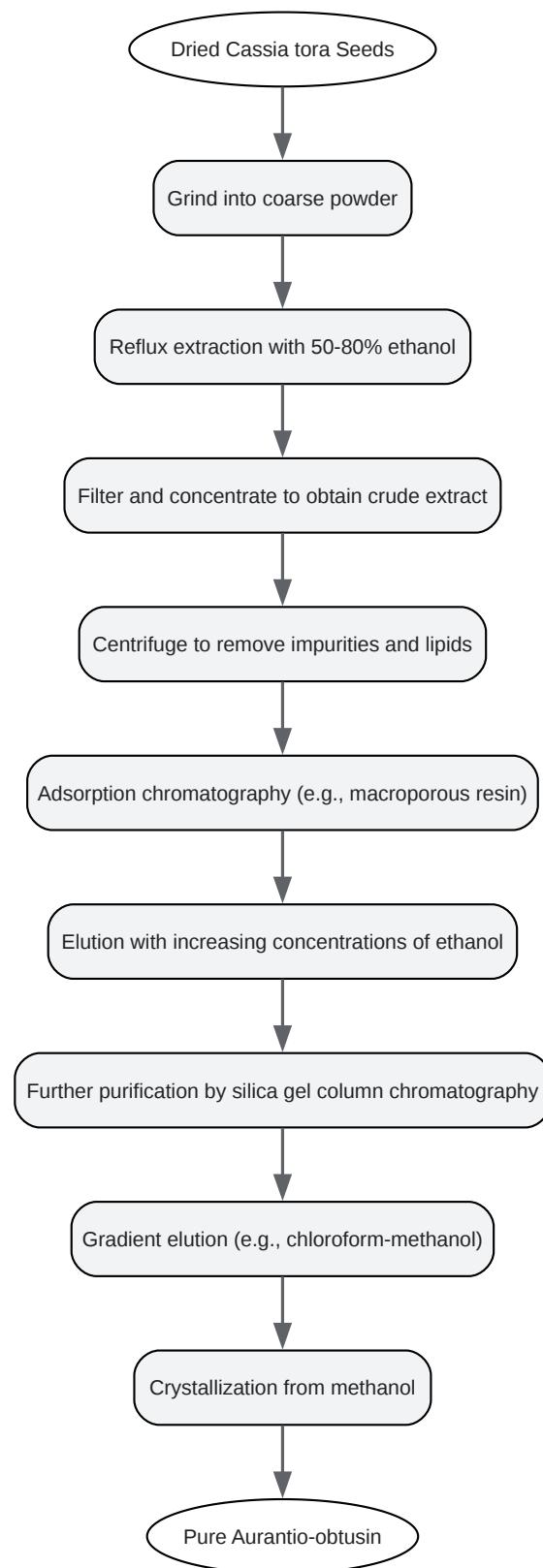
Caption: Inhibition of the NF-κB signaling pathway by Aurantio-obtusin.

### Vasodilatory Mechanism: PI3K/Akt/eNOS Signaling Pathway

Aurantio-obtusin promotes vasodilation by activating the PI3K/Akt/eNOS signaling pathway in endothelial cells. It stimulates the phosphorylation of Akt at Ser473, which in turn

phosphorylates and activates endothelial nitric oxide synthase (eNOS). Activated eNOS increases the production of nitric oxide (NO), a potent vasodilator.[12]




[Click to download full resolution via product page](#)

Caption: Activation of the PI3K/Akt/eNOS signaling pathway by Aurantio-**obtusin**.

## Experimental Protocols

### Extraction and Isolation of Aurantio-obtusin from Cassia tora Seeds

This protocol outlines a general procedure for the isolation and purification of Aurantio-**obtusin**.



[Click to download full resolution via product page](#)

Caption: General workflow for the extraction and isolation of Aurantio-obtusin.

**Detailed Steps:**

- Preparation of Plant Material: Grind dried seeds of Cassia tora into a coarse powder.[17]
- Extraction: Perform reflux extraction of the powdered seeds with 4-20 volumes of 50-80% ethanol for 0.5-3 hours. Repeat this step 2-4 times.[17]
- Concentration: Filter the combined extracts and evaporate the ethanol under reduced pressure to obtain a crude extract.[17]
- Preliminary Purification: Centrifuge the crude extract to remove insoluble impurities and lipids.[17]
- Chromatography:
  - Macroporous Resin Chromatography: Dissolve the extract in water and apply it to a macroporous resin column (e.g., D101). Wash the column with distilled water, followed by a low concentration of ethanol (e.g., 20%) to remove impurities. Elute the target compounds with a higher concentration of ethanol (e.g., 70%).[17]
  - Silica Gel Column Chromatography: Further purify the ethanol eluate using silica gel column chromatography with a gradient elution system, such as chloroform-methanol.[17]
- Crystallization: Collect the fractions containing Aurantio-**obtusin** and crystallize from methanol to obtain the pure compound.[17]
- Purity Analysis: Assess the purity of the isolated Aurantio-**obtusin** using High-Performance Liquid Chromatography (HPLC).[18]

## In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

This protocol describes the evaluation of the anti-inflammatory effects of Aurantio-**obtusin** in a lipopolysaccharide (LPS)-stimulated macrophage cell line.

- Cell Culture: Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO<sub>2</sub> incubator.

- Cell Viability Assay (MTT):
  - Seed RAW264.7 cells in a 96-well plate.
  - Treat the cells with various concentrations of Aurantio-**obtusin** (e.g., 6.25-100  $\mu$ M) for 24 hours.[13]
  - Add MTT solution and incubate for 4 hours.
  - Add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm to determine cell viability.
- Measurement of Nitric Oxide (NO) Production:
  - Pre-treat RAW264.7 cells with different concentrations of Aurantio-**obtusin** for 2 hours.
  - Stimulate the cells with LPS (e.g., 0.2  $\mu$ g/mL) for 24 hours.[12]
  - Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.[12]
- Measurement of Pro-inflammatory Cytokines (TNF- $\alpha$ , IL-6) and Prostaglandin E<sub>2</sub> (PGE<sub>2</sub>):
  - Following the same treatment procedure as for NO measurement, collect the cell culture supernatant.
  - Quantify the levels of TNF- $\alpha$ , IL-6, and PGE<sub>2</sub> using commercially available ELISA kits according to the manufacturer's instructions.[4]
- Western Blot Analysis for NF- $\kappa$ B Pathway Proteins:
  - Treat cells as described above.
  - Lyse the cells and determine the protein concentration.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Probe the membrane with primary antibodies against phospho-I $\kappa$ B $\alpha$ , I $\kappa$ B $\alpha$ , phospho-NF- $\kappa$ B p65, NF- $\kappa$ B p65, and a loading control (e.g.,  $\beta$ -actin).
- Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.[12]

## Western Blot Analysis of the PI3K/Akt/eNOS Signaling Pathway

This protocol outlines the procedure to investigate the effect of Aurantio-**obtusin** on the PI3K/Akt/eNOS pathway in endothelial cells.

- Cell Culture and Treatment: Culture human umbilical vein endothelial cells (HUVECs) or a similar endothelial cell line. Treat the cells with Aurantio-**obtusin** at various concentrations for the desired time points.
- Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[15]
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Western Blotting:
  - Separate equal amounts of protein (20-30  $\mu$ g) on an SDS-PAGE gel and transfer to a PVDF membrane.[1]
  - Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. [1]
  - Incubate the membrane with primary antibodies against phospho-PI3K, PI3K, phospho-Akt (Ser473), Akt, phospho-eNOS, eNOS, and a loading control (e.g.,  $\beta$ -actin) overnight at 4°C.[1][3]
  - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

- Visualize the protein bands using an ECL chemiluminescent substrate and an imaging system.[1]
- Densitometric Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

## Conclusion

**Aurantio-obtusin** is a multifaceted natural compound with a well-defined chemical structure and a broad spectrum of biological activities. Its mechanisms of action, particularly in modulating key signaling pathways like NF- $\kappa$ B and PI3K/Akt/eNOS, underscore its therapeutic potential. The experimental protocols detailed in this guide provide a framework for its isolation and the investigation of its pharmacological effects. Further research into the specific molecular targets and clinical efficacy of **Aurantio-obtusin** is warranted to fully realize its promise as a novel therapeutic agent.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [ukaazpublications.com](http://ukaazpublications.com) [ukaazpublications.com]
- 3. PI3K/AKT signaling pathway plays a role in enhancement of eNOS activity by recombinant human angiotensin converting enzyme 2 in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF- $\kappa$ B Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Profiles and Simultaneous Quantification of Aurantii fructus by Use of HPLC-Q-TOF-MS Combined with GC-MS and HPLC Methods | MDPI [mdpi.com]
- 6. [origene.com](http://origene.com) [origene.com]
- 7. [uab.edu](http://uab.edu) [uab.edu]

- 8. bio-rad.com [bio-rad.com]
- 9. Identification of Metabolites of Aurantio-Obtusin in Rats Using Ultra-High-Performance Liquid Chromatography-Q-Exactive Orbitrap Mass Spectrometry with Parallel Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anthraquinones from the seeds of Cassia tora with inhibitory activity on protein glycation and aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Anti-inflammatory Effects of Aurantio-obtusin isolated from Cassia tora L. in RAW264.7 Cells -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
- 17. CN101224233A - Cassia plant extract and extracting method thereof - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chemical structure and properties of Aurantio-obtusin]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b150399#chemical-structure-and-properties-of-aurantio-obtusin>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)